5-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines These compounds are characterized by their bicyclic structure, which includes fused pyrimidine and quinoline rings
Preparation Methods
The synthesis of 5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of diethylaminobenzaldehyde with ethylsulfanylacetone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as perchloric acid, and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The diethylamino and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with target molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinolines with different substituents. For example:
5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-8,8-DIMETHYL-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: This compound has dimethylamino and methylsulfanyl groups instead of diethylamino and ethylsulfanyl groups.
5-[4-(DIETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-8,8-DIMETHYL-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: This compound has a methylsulfanyl group instead of an ethylsulfanyl group. The uniqueness of 5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32N4O2S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
5-[4-(diethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H32N4O2S/c1-6-29(7-2)16-11-9-15(10-12-16)19-20-17(13-25(4,5)14-18(20)30)26-22-21(19)23(31)28-24(27-22)32-8-3/h9-12,19H,6-8,13-14H2,1-5H3,(H2,26,27,28,31) |
InChI Key |
CQISREGGHPOLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC |
Origin of Product |
United States |
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